molecular formula C16H17ClN2O B10964720 1-(4-Chlorophenyl)-3-[2-(propan-2-yl)phenyl]urea

1-(4-Chlorophenyl)-3-[2-(propan-2-yl)phenyl]urea

Cat. No.: B10964720
M. Wt: 288.77 g/mol
InChI Key: JZJNLAICJOWBMO-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-(2-ISOPROPYLPHENYL)UREA is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorophenyl and isopropylphenyl groups in the molecule suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-(2-ISOPROPYLPHENYL)UREA typically involves the reaction of 4-chloroaniline with 2-isopropylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(4-CHLOROPHENYL)-N’-(2-ISOPROPYLPHENYL)UREA may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-(2-ISOPROPYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted urea derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-(2-ISOPROPYLPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-N’-(2-METHYLPHENYL)UREA
  • N-(4-CHLOROPHENYL)-N’-(2-ETHYLPHENYL)UREA
  • N-(4-CHLOROPHENYL)-N’-(2-PROPYLPHENYL)UREA

Uniqueness

N-(4-CHLOROPHENYL)-N’-(2-ISOPROPYLPHENYL)UREA is unique due to the presence of both chlorophenyl and isopropylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2-propan-2-ylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-11(2)14-5-3-4-6-15(14)19-16(20)18-13-9-7-12(17)8-10-13/h3-11H,1-2H3,(H2,18,19,20)

InChI Key

JZJNLAICJOWBMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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